1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)-

Beschreibung

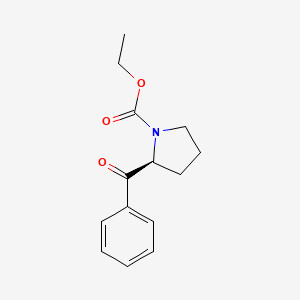

The compound 1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- is a chiral pyrrolidine derivative characterized by a benzoyl group (C₆H₅CO-) at the 2-position and an ethyl ester (-COOEt) at the 1-position of the pyrrolidine ring. While direct data on this compound are absent in the provided evidence, structurally related esters and substituted pyrrolidines offer insights into its properties and reactivity. Pyrrolidinecarboxylic acid derivatives are commonly used as intermediates in pharmaceuticals, catalysts, or ligands due to their conformational rigidity and chiral centers .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-benzoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)15-10-6-9-12(15)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRENTXMDXXZFAL-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC[C@H]1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- can be achieved through several synthetic routes. One common method involves the reaction of 2-benzoylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ethyl ester product. Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic hydrolysis of the ethyl ester group yields the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enantioselective proteins and enzymes, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Benzoyl vs. Fluorinated Analogs: The 4-fluorobenzoyl substituent in demonstrates how halogenation can modulate electronic properties and binding affinity in drug design.

Ester Group Influence: Ethyl Ester: Offers a balance between stability and reactivity, contrasting with tert-butyl (bulkier, more stable) or methyl (smaller, less steric hindrance) esters .

Stereochemical Considerations :

- The (S)-configuration in the target compound is critical for enantioselective applications, paralleling the use of (2S,4R)-stereochemistry in for precise molecular interactions.

Synthetic Pathways :

Biologische Aktivität

1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- is a chiral compound recognized for its potential biological activities and applications in synthetic chemistry. With the molecular formula and a molecular weight of approximately 247.29 g/mol, this compound features a pyrrolidine ring, a benzoyl group, and an ethyl ester moiety, making it an interesting subject for research in both pharmacology and organic synthesis .

The biological activity of 1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- is primarily attributed to its ability to interact with various molecular targets within biological systems. Its chiral nature allows for selective binding to enantioselective proteins and enzymes, which can modulate biochemical pathways. This selective interaction may lead to therapeutic effects such as anti-inflammatory or anticancer activities .

Table: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µg/ml) | Effect on Normal Cells | Effect on Cancer Cells |

|---|---|---|---|---|

| DMEHE (1,2-Benzene dicarboxylic acid) | HepG2 | 42 | Low | High |

| DMEHE | MCF-7 | 100 | Low | High |

| DMEHE | NIH 3T3 | 500 | Moderate | Low |

| DMEHE | HaCaT | 250 | Moderate | Low |

Anti-inflammatory Potential

The compound's structure suggests it could possess anti-inflammatory properties. Similar compounds have been shown to inhibit pathways associated with inflammation and cell proliferation. For example, phenolic compounds have demonstrated the ability to modulate inflammatory responses by affecting cytokine production and signaling pathways .

Pharmaceutical Development

1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- serves as a valuable building block in the synthesis of pharmaceuticals. Its chiral nature makes it particularly useful in asymmetric synthesis processes aimed at producing enantiomerically pure compounds essential for drug development .

Chiral Auxiliary in Synthesis

The compound acts as a chiral auxiliary in various synthetic routes. By facilitating the formation of specific stereoisomers during chemical reactions, it enhances the efficiency and selectivity of synthesizing complex organic molecules .

Case Studies and Literature Review

While direct case studies specifically focusing on 1-Pyrrolidinecarboxylic acid, 2-benzoyl-, ethyl ester, (S)- are scarce, the following points summarize findings from related research:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-1-pyrrolidinecarboxylic acid, 2-benzoyl ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including pyrrolidine ring formation and functional group substitutions. For example, aminolysis of lactams (e.g., γ-butyrolactone) can generate the pyrrolidine backbone, followed by benzoylation and esterification. Reaction conditions such as temperature (controlled inert atmospheres to prevent side reactions) and pH are critical for optimizing yields and stereochemical integrity. The use of chiral catalysts or resolving agents may enhance enantiomeric purity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for structural confirmation, while chiral HPLC or polarimetry can validate stereochemistry. Mass spectrometry (MS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm). Purity is assessed via HPLC with UV detection or differential scanning calorimetry (DSC) for melting point consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess in the synthesis of this chiral pyrrolidine derivative?

- Methodological Answer : Enantioselective synthesis can be achieved using asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution. For instance, lipase-mediated kinetic resolution of racemic intermediates may improve enantiomeric excess. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (−20°C to 25°C), and stoichiometric ratios of chiral auxiliaries (e.g., Evans oxazolidinones) must be systematically varied and monitored via chiral HPLC .

Q. What analytical strategies are recommended when encountering discrepancies between predicted and experimental physicochemical properties (e.g., pKa, boiling point)?

- Methodological Answer : Discrepancies in properties like pKa or boiling point may arise from computational model limitations (e.g., predicted vs. experimental data). Validate predictions using experimental techniques:

- pKa : Potentiometric titration or UV-Vis spectrophotometry under controlled ionic strength.

- Boiling point : Differential thermal analysis (DTA) or gas chromatography (GC) coupled with retention time calibration.

Cross-referencing with structurally similar compounds (e.g., ethyl esters of pyrrolidine derivatives) can contextualize anomalies .

Q. How do the benzoyl and ethyl ester substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing benzoyl group increases electrophilicity at the ester carbonyl, accelerating nucleophilic attack (e.g., hydrolysis or aminolysis). The ethyl ester’s steric bulk may hinder reactions at the pyrrolidine nitrogen. Kinetic studies under varying nucleophile concentrations (e.g., hydroxide vs. amines) and solvent systems (polar aprotic vs. protic) can quantify substituent effects. Computational modeling (DFT) further elucidates transition-state interactions .

Q. What strategies mitigate degradation pathways during long-term storage of this compound?

- Methodological Answer : Degradation via ester hydrolysis or oxidation is minimized by storing the compound under anhydrous conditions (desiccants like silica gel) at −20°C in amber vials to prevent photolysis. Stability-indicating assays (e.g., accelerated stability studies at 40°C/75% RH) combined with periodic HPLC analysis monitor degradation products. Lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) may extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.